molecular formula C16H17NO5 B5074105 1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene

1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene

Cat. No.: B5074105
M. Wt: 303.31 g/mol
InChI Key: FAIUBGGVLIPYKR-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes methoxyphenoxy and nitrobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction where a methoxyphenol derivative reacts with a nitrobenzene derivative under basic conditions. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the methoxyphenoxy group can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene is unique due to its combination of methoxyphenoxy and nitrobenzene groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-12-7-8-14(13(11-12)17(18)19)21-9-10-22-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIUBGGVLIPYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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